Trichloronate oxygen analog chemical structure and molecular properties
Trichloronate oxygen analog chemical structure and molecular properties
[label="Acetylcholinesterase(AChE)\nActiveSiteSerineFinalizingDiagrammaticDetails I'mnowimplementingthefinaltouchesontheDOTdiagrams, focusingonoverallaestheticsandcontentaccuracy.I'mverifyingalllabels, ensuringconsistencyandclarity, andensuringthekeymechanisticstepsareaccuratelyrepresented.Specifically, I'mcheckingthegraphsizesandratios, confirmingthecolorscheme, anddouble-checkingthelabels.TheDOTdiagramisnowfinished!CompletingVisualizationIntegration I'mnowincorporatingthefinalversionofthekineticdiagramintotheguide.I'vere-checkedthegraphsize, nodestyles, andedgeproperties.Thecolorschemeisnowvalidatedandappliedconsistently, ensuringhighcontrastandclarityforallelements.Thelabels, references, andoverallaestheticsarenowfinalized.IntegratingFinalLiterature I'mnowintegratingthefinalizedliteraturereview, meticulouslycross-referencingandvalidatingeachcitationtoensuretheguide'sscientificrigor.I'vecompiledthereferencestoensuretheguideisfactuallycorrect.IhavealsoverifiedthatallURLsareworking, andallcitationsareaccuratelyformatted.RefiningReferencesIntegration I'mnowfocusingonintegratingthereferencessection, prioritizingtechnicalaccuracyforaprofessionalaudience.I'mverifyingthe"ethylphosphonate"detailintheIUPACnametohighlighttheP-Cbond, anditsimpactontheagingprocess.I'vere-checkedthecitationsforstructuralcorrectness.Also, I'mworkingonadetailedexperimentalprotocolbasedontheCYP450bioactivationofratlivermicrosomes.Thisfocusesontheoxidativedesulfurationreaction, anditwillfeatureathree-stepprotocol.#TrichloronateOxygenAnalog(Oxon):StructuralDynamics, Bioactivation, andKineticMechanismsofToxicity##ExecutiveSummaryOrganophosphorus(OP)compoundsrepresentamajorclassofneurotoxicagentsutilizedextensivelyinagricultureandvectorcontrol[2.2]. Trichloronate (O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate) is a classic phosphorothioate insecticide[1]. In its native state, the parent compound is a relatively weak inhibitor of acetylcholinesterase (AChE) due to the low electrophilicity of its P=S (thiono) bond[2]. To exert its profound neurotoxic effects, trichloronate must undergo obligate in vivo bioactivation to form its oxygen analog, trichloronate oxon [3][2]. This technical guide delineates the physicochemical properties, metabolic bioactivation pathways, and enzyme inhibition kinetics of trichloronate oxon, providing self-validating experimental frameworks for toxicological evaluation.
Chemical Structure and Molecular Properties
The conversion of a phosphorothioate to its oxon analog fundamentally alters the molecule's electronic topology. The substitution of sulfur for oxygen at the central phosphorus atom increases the partial positive charge on the phosphorus due to oxygen's higher electronegativity[3][2]. This structural shift transforms the molecule into a highly reactive electrophile, priming it for nucleophilic attack by the catalytic serine residue within the AChE active site[3][4].
Notably, trichloronate oxon is an ethylphosphonate, meaning it possesses a direct phosphorus-carbon (P-C) bond alongside its ester linkages. This direct alkyl-phosphorus bond significantly influences the steric hindrance and subsequent "aging" kinetics of the inhibited enzyme complex[4].
Table 1: Quantitative Physicochemical Properties of Trichloronate Oxon
| Property | Value | Structural Significance |
| IUPAC Name | 1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene | Defines the ethylphosphonate core and leaving group. |
| CAS Registry Number | 6492-18-8 | Unique identifier for the oxygen analog[5][6]. |
| Molecular Formula | C₁₀H₁₂Cl₃O₃P | Reflects the loss of Sulfur and addition of Oxygen[5]. |
| Molecular Weight | 317.5 g/mol | Facilitates rapid diffusion across the blood-brain barrier[5]. |
| Exact Mass | 315.958964 Da | Critical for LC-MS/MS identification and metabolite tracking[5]. |
| LogP (Computed) | 3.5 | Indicates high lipophilicity, ensuring rapid tissue distribution[5]. |
Metabolic Bioactivation: The Cytochrome P450 Pathway
Trichloronate does not spontaneously convert to its oxon analog in the environment at biologically relevant rates; it requires enzymatic catalysis. This oxidative desulfuration is primarily mediated by hepatic Cytochrome P450 (CYP450) monooxygenases[3][1].
The mechanistic causality of this reaction relies on an electrophilic iron-oxo intermediate generated by the CYP450 heme center. This intermediate attacks the P=S double bond, forming a highly unstable phospho-oxathiirane ring[3][2]. The ring rapidly collapses, expelling elemental sulfur (which can covalently bind to and auto-inhibit the CYP450 enzyme) and yielding the potent P=O oxon[2].
Caption: CYP450-mediated bioactivation of Trichloronate to its toxic oxygen analog.
Mechanism of AChE Inhibition and Aging Kinetics
The primary mechanism of acute toxicity for trichloronate oxon is the progressive, pseudo-irreversible inhibition of acetylcholinesterase[3][4]. The inhibition follows a complex, concentration-dependent bimolecular kinetic model[7]:
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Reversible Complex Formation ( Kd ): The oxon diffuses into the deep catalytic gorge of AChE, forming a reversible Michaelis-Menten-like complex[7].
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Phosphonylation ( k2 ): The hydroxyl group of the active-site serine (Ser-203 in humans) acts as a nucleophile, attacking the electrophilic phosphorus[3]. The bulky 2,4,5-trichlorophenoxy group is expelled as a leaving group, resulting in a covalently phosphonylated enzyme[3][8].
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Aging ( k4 ) vs. Reactivation ( k3 ): The phosphonylated enzyme can undergo spontaneous hydrolysis (reactivation) at an exceptionally slow rate[4]. However, a competing reaction known as "aging" often predominates. Aging involves the dealkylation (loss of the O-ethyl group) of the phosphonyl adduct, leaving a negatively charged species that is entirely refractory to both spontaneous and oxime-mediated reactivation[4][9].
Caption: Kinetic pathway of AChE inhibition, aging, and reactivation by Trichloronate oxon.
Stereoselectivity in Toxicity
The central phosphorus atom in trichloronate oxon is a chiral center, yielding (+) and (-) enantiomers[10]. The stereochemistry profoundly impacts the binding affinity and phosphorylation rate within the stereochemically constrained AChE active site. Ecotoxicological studies demonstrate that the (-) enantiomer of trichloronate is up to 11 times more toxic to specific target organisms than its (+) counterpart, a stereospecificity that is conserved and amplified in the oxon analog[10][11].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that confirm the causality of the observed biochemical phenomena.
Protocol 1: In Vitro CYP450-Mediated Bioactivation
Objective: To synthesize and quantify trichloronate oxon generation using rat liver microsomes (RLM). Causality: RLMs provide the necessary membrane-bound CYP450 enzymes[3]. NADPH is supplied as the obligate electron donor required for the monooxygenase catalytic cycle.
Step-by-Step Methodology:
-
Preparation: Thaw RLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reaction Mixture: Combine 1 mg/mL RLM protein and 10 µM trichloronate in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.
-
Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, targeting the exact mass of the oxon (315.96 Da)[5].
-
Self-Validation Checkpoint: Run a parallel reaction omitting NADPH. The absence of the 315.96 Da peak in this negative control proves that oxon formation is strictly dependent on CYP450 enzymatic turnover, ruling out spontaneous auto-oxidation.
Protocol 2: Kinetic Profiling of AChE Inhibition (Modified Ellman’s Assay)
Objective: To determine the bimolecular rate constant ( ki ) of trichloronate oxon. Causality: Acetylthiocholine (ATCh) is utilized as a synthetic substrate. AChE cleaves ATCh to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion. The accumulation of TNB is measured spectrophotometrically at 412 nm, providing a real-time readout of enzyme velocity[4][7].
Step-by-Step Methodology:
-
Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare working solutions of 0.3 mM DTNB, 0.5 mM ATCh, and 0.05 U/mL recombinant human AChE.
-
Inhibitor Incubation: Incubate AChE with varying concentrations of trichloronate oxon (e.g., 1 nM to 1000 nM) for discrete time intervals (0, 5, 10, 15, 20 minutes) at 25°C.
-
Substrate Addition: Transfer aliquots of the enzyme-inhibitor mixture to a 96-well microplate containing DTNB and ATCh.
-
Measurement: Immediately read the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the pseudo-first-order rate constant ( kobs ) by plotting the natural log of residual activity versus incubation time. Plot kobs against oxon concentration to derive the bimolecular rate constant ( ki )[4][7].
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Self-Validation Checkpoint: A vehicle control (buffer + solvent without oxon) must be run to establish the uninhibited baseline velocity ( Vmax ). Confirming that the vehicle control maintains a linear absorbance increase guarantees that any reduction in velocity in the test wells is caused exclusively by oxon-mediated phosphorylation, not solvent-induced enzyme denaturation.
References
-
Trichloronate oxon | C10H12Cl3O3P | CID 160846 - PubChem. National Institutes of Health (NIH).[Link]
-
Page 07971 (Chemical): TRICHLORONATE OXYGEN ANALOG. Intlab.[Link]
-
Organophosphorus compounds and oximes: a critical review - PMC. National Institutes of Health (NIH).[Link]
-
Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. MDPI.[Link]
-
Concentration-Dependent Interactions of the Organophosphates Chlorpyrifos Oxon and Methyl Paraoxon with Human Recombinant Acetylcholinesterase - PMC. National Institutes of Health (NIH).[Link]
-
Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway. MDPI.[Link]
-
Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology.[Link]
-
Trichloronate | C10H12Cl3O2PS | CID 9477 - PubChem. National Institutes of Health (NIH).[Link]
-
Pesticides and Human Health. IntechOpen.[Link]
-
Hydrolysis of chiral organophosphorus compounds by phosphotriesterases and mammalian paraoxonase-1. IMR Press.[Link]
-
Enantioselective Environmental Toxicology of Chiral Pesticides. ACS Publications.[Link]
Sources
- 1. Trichloronate | C10H12Cl3O2PS | CID 9477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. neptjournal.com [neptjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Trichloronate oxon | C10H12Cl3O3P | CID 160846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page 07971 (Chemical) [intlab.org]
- 7. Concentration-Dependent Interactions of the Organophosphates Chlorpyrifos Oxon and Methyl Paraoxon with Human Recombinant Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pesticides and Human Health | IntechOpen [intechopen.com]
- 9. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. imrpress.com [imrpress.com]
